molecular formula C30H18S2 B1514517 6,13-Bis(2-thienyl)pentacene CAS No. 849466-79-1

6,13-Bis(2-thienyl)pentacene

Cat. No.: B1514517
CAS No.: 849466-79-1
M. Wt: 442.6 g/mol
InChI Key: UFJVWUVXQAZPRV-UHFFFAOYSA-N
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Description

6,13-Bis(2-thienyl)pentacene is a compound that can be used as a semiconductor material . It is a derivative of pentacene, which is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings . This compound has been used in the fabrication of organic thin films for various semiconductor applications due to its high charge carrier mobility and stability .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study has reported the synthesis of a series of 6,13-bis(arylalkynyl)-substituted pentacenes . Another study has reported the synthesis of 6,13-bis(triisopropylsilylethynyl)pentacene .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two thienyl groups attached to the pentacene core . The pentacene core consists of five linearly fused benzene rings .

Scientific Research Applications

Organic Photovoltaics

6,13-Di(2-thienyl)pentacene, a solution-processable pentacene derivative, shows promise in the field of organic photovoltaics. When used as the p-type donor layer in bilayer organic photovoltaics, efficiencies up to 1.4% have been observed. Additionally, devices employing this material demonstrate improved stability in ambient atmosphere, a significant advancement for organic solar cells (Gorodetsky et al., 2009).

Organic Field-Effect Transistors (OFETs)

The synthesis of 6,13-bis(alkylthio)pentacenes, directed toward OFETs, involves the ZnI(2)-mediated reaction of trans-6,13-dihydroxy-6,13-dihydropentacene with alkylthiols. X-ray crystallography revealed a cofacial pi-stacked arrangement in 6,13-bis(methylthio)pentacene, crucial for OFET applications (Kobayashi et al., 2006).

Diels-Alder Chemistry

6,13-Bis(trimethylsilyl)pentacene, synthesized via a coupling reaction, facilitates Diels-Alder reactions to form second-ring adducts. This provides a method for creating more complex pentacene structures, potentially useful in materials science and organic electronics (Jia et al., 2011).

Stability in Organic Electronics

6,13-Bis(triisopropylsilylethynyl)pentacene is noted for its remarkable stability in solution, an essential feature for organic semiconductor applications. This stability is linked to the alkynyl functionalization at positions 6 and 13, which reduces the rate of photooxidation, enhancing the material's applicability in thin film transistor devices (Maliakal et al., 2004).

Ink-Jet Printed Phototransistors

6,13-Bis(triisopropylsilylethynyl) pentacene thin films, when used in ink-jet printed suspended top-contact phototransistors, demonstrate high light-responsiveness. This makes them promising candidates for low-cost, high-performance photo-sensing elements in digital imaging applications (Kim et al., 2010).

Singlet Fission Photovoltaic Devices

6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is a key material in singlet fission photovoltaic devices. These devices harness the potential of singlet fission to double the photocurrent from high-energy photons, achieving substantial efficiency with maximum power conversion efficiencies exceeding 4.8% (Yang et al., 2015).

Safety and Hazards

The safety data sheet for 6,13-bis(triisopropylsilylethynyl)pentacene suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

2-(13-thiophen-2-ylpentacen-6-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18S2/c1-2-8-20-16-24-23(15-19(20)7-1)29(27-11-5-13-31-27)25-17-21-9-3-4-10-22(21)18-26(25)30(24)28-12-6-14-32-28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJVWUVXQAZPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=CS6)C7=CC=CS7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40833915
Record name 2,2'-(Pentacene-6,13-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849466-79-1
Record name 2,2'-(Pentacene-6,13-diyl)dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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